molecular formula C21H13Cl3N4O4 B10907930 3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

Cat. No.: B10907930
M. Wt: 491.7 g/mol
InChI Key: MKPPHWYEJQHAKR-ZROIWOOFSA-N
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Description

3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: is a complex organic compound with a unique structure that includes chlorophenyl, dichlorophenyl, and pyrazolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions The process begins with the preparation of the chlorophenyl and dichlorophenyl intermediates, followed by their condensation with pyrazolylidene derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the production of advanced materials, coatings, and polymers. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
  • DIMETHYL 1-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
  • DIETHYL 1-(4-ACETYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE

Uniqueness

What sets 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H13Cl3N4O4

Molecular Weight

491.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H13Cl3N4O4/c1-10-14(20(31)28(26-10)17-8-12(23)5-6-16(17)24)9-15-18(29)25-21(32)27(19(15)30)13-4-2-3-11(22)7-13/h2-9,30H,1H3,(H,25,29,32)/b14-9-

InChI Key

MKPPHWYEJQHAKR-ZROIWOOFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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